2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromobenzylidene group, a hydrazinyl moiety, and a tetrahydrofuran-2-ylmethyl substituent, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The resulting hydrazone intermediate is then reacted with an acylating agent, such as acetic anhydride, to form the final product .
Chemical Reactions Analysis
2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzylidene group may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide include:
2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide: This compound features a nitro group instead of a bromine atom, which may result in different chemical reactivity and biological activity.
2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide: This compound has an isobutyl group instead of a tetrahydrofuran-2-ylmethyl substituent, which may influence its solubility and interaction with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H16BrN3O3 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H16BrN3O3/c15-11-4-1-3-10(7-11)8-17-18-14(20)13(19)16-9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2,(H,16,19)(H,18,20)/b17-8+ |
InChI Key |
ZGPVJXZGONJZJE-CAOOACKPSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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